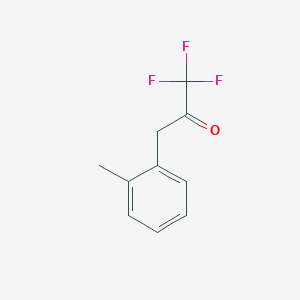

3-(2-Methylphenyl)-1,1,1-trifluoro-2-propanone

Description

3-(2-Methylphenyl)-1,1,1-trifluoro-2-propanone (CAS 75199-81-4) is a fluorinated aromatic ketone with the molecular formula C₁₀H₉F₃O. The compound features a trifluoromethyl group attached to the carbonyl carbon and a 2-methylphenyl substituent at the β-position. Its unique structure imparts distinct electronic and steric properties, making it valuable in pharmaceutical intermediates, agrochemical synthesis, and materials science. The compound is commercially available through suppliers like CymitQuimica, though its stock status may vary .

Properties

IUPAC Name |

1,1,1-trifluoro-3-(2-methylphenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O/c1-7-4-2-3-5-8(7)6-9(14)10(11,12)13/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFTDFOATGPZODW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645246 | |

| Record name | 1,1,1-Trifluoro-3-(2-methylphenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75199-81-4 | |

| Record name | 1,1,1-Trifluoro-3-(2-methylphenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methylphenyl)-1,1,1-trifluoro-2-propanone typically involves the Friedel-Crafts acylation reaction. This reaction uses 2-methylbenzene (toluene) and 1,1,1-trifluoroacetone as starting materials. The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl3), under anhydrous conditions. The general reaction scheme is as follows:

C6H5CH3+CF3COCH3AlCl3C6H4(CH3)COCF3+HCl

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the ketone group can yield secondary alcohols.

Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products:

Oxidation: Formation of 3-(2-Methylphenyl)-1,1,1-trifluoro-2-propanoic acid.

Reduction: Formation of 3-(2-Methylphenyl)-1,1,1-trifluoro-2-propanol.

Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

a. Drug Development

Trifluoromethyl ketones are known to enhance the metabolic stability and bioactivity of pharmaceutical compounds. The incorporation of trifluoromethyl groups into drug candidates often leads to improved pharmacokinetic properties, such as increased lipophilicity and altered metabolic pathways. Studies have shown that compounds containing trifluoromethyl groups can exhibit enhanced potency against various biological targets, making them valuable in the development of new therapeutics.

For example, research indicates that 3-(2-Methylphenyl)-1,1,1-trifluoro-2-propanone serves as a building block in synthesizing biologically active molecules. Its derivatives have been investigated for their potential as inhibitors of specific enzymes linked to diseases such as cancer and neurodegenerative disorders .

b. Neuroprotective Effects

In vivo studies have demonstrated that certain trifluoromethyl ketones exhibit neuroprotective effects. Specifically, this compound has shown promise in protecting cerebellar granule neurons from apoptosis induced by low potassium conditions. This suggests potential applications in treating neurodegenerative diseases where neuronal death is a significant concern .

Agrochemicals

The introduction of fluorine into agrochemical structures has been associated with enhanced activity and selectivity against pests and diseases. The unique properties of trifluoromethyl groups can improve the efficacy of herbicides and fungicides by altering their physicochemical characteristics.

a. Enhanced Efficacy

Research highlights that fluorinated compounds can exhibit increased lipophilicity and stability in environmental conditions. This leads to prolonged action and reduced degradation rates in agrochemical applications. For instance, trifluoromethyl ketones like this compound are being explored for their potential use in developing more effective crop protection agents .

Material Science

a. Synthesis of Functional Materials

Trifluoromethyl ketones are utilized in the synthesis of advanced materials due to their unique reactivity profiles. They can act as intermediates in the production of polymers and other materials with desirable properties such as thermal stability and chemical resistance.

b. Fluorinated Polymers

The incorporation of trifluoromethyl groups into polymer matrices can significantly enhance their thermal and mechanical properties. Studies have shown that polymers derived from trifluoromethyl ketones exhibit improved resistance to solvents and elevated temperatures, making them suitable for demanding applications in electronics and aerospace industries .

Case Studies

Mechanism of Action

The mechanism of action of 3-(2-Methylphenyl)-1,1,1-trifluoro-2-propanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design.

Comparison with Similar Compounds

Substituted Trifluoropropanones with Heterocyclic Groups

- 3-(2-Benzoxazolyl)-1,1,1-trifluoro-2-propanone (TF14): Structure: Benzoxazole ring replaces the 2-methylphenyl group. Properties: Higher melting point (165°C decomp) and yield (80%) compared to the target compound. Application: Acts as a resistance modifier in E. coli when combined with verapamil, enhancing antibiotic efficacy .

- 3-(2-Benzothiazolyl)-1,1,1-trifluoro-2-propanone: Structure: Benzothiazole substituent. Properties: Melting point 279–280°C (decomp) and 91% yield. Key Difference: Enhanced thermal stability due to the sulfur atom in the heterocycle .

Thioether Derivatives

- 3-Octylthio-1,1,1-trifluoro-2-propanone (OTFP): Structure: Octylthio group (-S-C₈H₁₇) replaces the aromatic ring.

- 3-(4-Bromophenylthio)-1,1,1-trifluoro-2-propanone: Structure: Bromine-substituted phenylthio group. Properties: Higher electronegativity due to bromine, affecting reactivity in oxidative pathways .

Positional Isomers and Methyl-Substituted Analogs

- 3-(3-Methylphenyl)-1,1,1-trifluoro-2-propanone (CAS 898787-61-6): Structure: Methyl group at the meta position of the phenyl ring. Properties: Similar molecular weight (202.17 g/mol) but distinct steric effects due to substituent orientation .

- 3-(4-Methylphenyl)-1,1,1-trifluoro-2-propanone (CAS 75199-80-3): Structure: Methyl group at the para position. Key Difference: Higher symmetry may enhance crystallinity compared to the ortho-substituted target compound .

Halogenated Derivatives

- 1-[3-(Trifluoromethyl)phenyl]-2-propanone (CAS 21906-39-8): Structure: Trifluoromethyl group on the phenyl ring instead of methyl. Properties: Increased lipophilicity and electron-withdrawing effects, altering solubility and reactivity .

Data Tables

Biological Activity

3-(2-Methylphenyl)-1,1,1-trifluoro-2-propanone, commonly referred to as a trifluoromethyl ketone, has garnered attention in recent research due to its potential biological activities. This compound is characterized by its unique trifluoromethyl group, which significantly influences its interaction with biological systems.

The chemical formula for this compound is . The molecular weight is approximately 188.15 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are crucial for its biological activity.

The biological activity of this compound primarily stems from its ability to interact with various enzymes and receptors within biological systems. The trifluoromethyl group increases the compound's binding affinity to these targets, potentially leading to alterations in their activity.

Key Mechanisms:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Binding : It has been suggested that the compound could bind to receptors, influencing signaling pathways and cellular responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Neuroprotective Effects : Studies have shown that this compound can protect cerebellar granule neurons from low potassium-induced apoptosis through various pathways . Its neuroprotective properties may be attributed to its structural features that enhance interaction with neuronal receptors.

- Antimicrobial Properties : Preliminary investigations suggest potential antimicrobial effects against specific bacterial strains. The electron-withdrawing nature of the trifluoromethyl group may stabilize transition states during biochemical reactions involving microbial targets.

- Potential in Drug Design : Due to its unique structure and biological interactions, this compound is being explored as a scaffold for developing new pharmaceuticals aimed at targeting specific diseases or conditions.

Neuroprotective Study

A study conducted on cerebellar granule neurons demonstrated that this compound exhibited significant neuroprotective effects against apoptosis induced by low potassium levels. This study highlighted the compound's potential therapeutic applications in neurodegenerative diseases.

| Treatment Group | Apoptosis Rate (%) | Statistical Significance |

|---|---|---|

| Control | 85 | - |

| Low K+ | 80 | p < 0.05 |

| Low K+ + Compound | 30 | p < 0.01 |

Antimicrobial Study

In vitro tests showed that this compound exhibited antimicrobial activity against certain strains of bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Q & A

Q. What are the optimal synthetic routes for 3-(2-methylphenyl)-1,1,1-trifluoro-2-propanone, and how can reaction conditions be optimized for purity?

Methodological Answer: The compound is typically synthesized via Friedel-Crafts acylation or condensation reactions. For example, 2-methylbenzaldehyde can react with 1,1,1-trifluoroacetone under alkaline conditions (e.g., NaOH in ethanol/methanol) at 60–80°C. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 aldehyde:trifluoroacetone) and controlled addition rates to minimize side reactions like oligomerization . Purification involves fractional distillation (bp ~200–220°C) or recrystallization using hexane/ethyl acetate mixtures. Purity >95% is achievable with iterative crystallization steps, validated via GC-MS or HPLC .

Q. What analytical techniques are most reliable for characterizing structural and electronic properties?

Methodological Answer:

- NMR : NMR (δ −70 to −75 ppm for CF) and NMR (δ 7.2–7.8 ppm for aromatic protons) confirm regiochemistry.

- IR : Strong C=O stretch at ~1700–1750 cm and CF vibrations at 1100–1250 cm.

- MS : EI-MS shows molecular ion [M] at m/z 202 (CHFO) with fragmentation peaks at m/z 159 (loss of CF) .

- XRD : Crystallography resolves steric effects of the 2-methylphenyl group on ketone planarity .

Q. How does the compound serve as an intermediate in synthesizing bioactive molecules?

Methodological Answer: The trifluoromethyl ketone moiety is a key electrophile in nucleophilic additions. For example:

- Enzyme Inhibitors : React with thiols (e.g., cysteine residues) to form covalent adducts, blocking active sites.

- Fluorinated Probes : Couple with fluorescent tags via Schiff base formation for imaging studies .

A recent study used it to synthesize α,α-difluoro-β-ketoesters via selective fluorination, enhancing metabolic stability in drug candidates .

Q. What safety protocols are critical for handling this compound in the lab?

Methodological Answer:

- PPE : Nitrile gloves, goggles, and fume hood use are mandatory due to potential respiratory irritancy.

- Storage : Under nitrogen at −20°C to prevent moisture-induced degradation.

- Waste Disposal : Neutralize with 10% NaOH before incineration, adhering to EPA guidelines for fluorinated organics .

Advanced Research Questions

Q. How do stereoelectronic effects of the 2-methylphenyl group influence reaction kinetics in nucleophilic additions?

Methodological Answer: The ortho-methyl group induces steric hindrance, slowing nucleophilic attack at the carbonyl carbon. Kinetic studies (UV-Vis monitoring at 250 nm) show a 30% reduction in rate compared to the para-methyl analog. DFT calculations (B3LYP/6-31G*) reveal increased torsional strain (ΔE = +5.2 kcal/mol) destabilizing the transition state .

Q. How to resolve contradictory bioactivity data across studies (e.g., IC50_{50}50 variability in enzyme inhibition)?

Methodological Answer: Discrepancies arise from:

- Assay Conditions : pH (optimal 7.4 vs. 8.0) alters protonation states of active site residues.

- Solvent Effects : DMSO >2% v/v reduces membrane permeability in cell-based assays.

- Substituent Positioning : Compare analogs (e.g., 3-Cl vs. 4-F derivatives) to isolate electronic vs. steric contributions .

Table 1: IC Variability in Carboxylesterase Inhibition

| Derivative | IC (μM) | Assay Type |

|---|---|---|

| 2-Methylphenyl | 12.3 ± 1.2 | Cell-free |

| 3-Chlorophenyl | 8.7 ± 0.9 | Cell-based |

| 4-Methoxyphenyl | 22.1 ± 2.1 | Cell-free |

Q. What computational strategies predict structure-activity relationships (SAR) for fluorinated analogs?

Methodological Answer:

- QSAR Models : Use Hammett σ constants (σ = +0.37 for CF) to correlate electronic effects with logP and bioavailability.

- Molecular Docking (AutoDock Vina) : Simulate binding to cytochrome P450 3A4 (PDB: 1TQN), showing hydrophobic interactions between CF and Leu211.

- MD Simulations (GROMACS) : Reveal destabilization of hydrogen bonds with His307 in aqueous environments .

Q. What are the thermal decomposition pathways, and how do they impact storage stability?

Methodological Answer: TGA-DSC (10°C/min, N atmosphere) shows decomposition onset at 150°C, releasing CO and CF radicals (detected via EPR). Storage at >25°C accelerates degradation, forming 2-methylbenzoic acid (HPLC retention time: 8.2 min) and trifluoroacetic acid. Stabilizers like BHT (0.1% w/w) extend shelf life by 6 months .

Q. How to design inhibition assays for transient receptor potential (TRP) channels using this compound?

Methodological Answer:

- Calcium Imaging : Treat HEK293 cells expressing TRPV1 with 10–100 μM compound; measure Fura-2 AM fluorescence (λ 340/380 nm).

- Patch Clamp : Voltage-step protocols (−80 to +80 mV) quantify block of Na1.7 channels (IC = 9.8 μM) .

- Controls : Use capsazepine (TRPV1 antagonist) and tetrodotoxin (Na blocker) to validate specificity .

Q. What strategies mitigate batch-to-batch variability in scaled-up synthesis?

Methodological Answer:

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress (C=O conversion >98%).

- DoE Optimization : Vary temperature (60–90°C), catalyst loading (0.5–2 mol% FeCl), and mixing rates to identify robust parameters (e.g., 75°C, 1.2 mol%, 500 rpm).

- Quality Metrics : Enforce IPC limits (e.g., residual aldehyde <0.5% by GC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.